molecular formula C21H20N4OS B2397076 N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(diethylamino)benzamide CAS No. 477493-49-5

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(diethylamino)benzamide

Cat. No. B2397076
CAS RN: 477493-49-5
M. Wt: 376.48
InChI Key: KWAZKBGXYZXSCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Efforts have been made to study the pharmacological activities of newly synthesized N - (4- (4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Molecular Structure Analysis

The molecular formula of the compound is C21H20N4OS and its molecular weight is 376.48. The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Chemical Reactions Analysis

The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .


Physical And Chemical Properties Analysis

The molecular formula of the compound is C21H20N4OS and its molecular weight is 376.48.

Scientific Research Applications

Photovoltaic Applications

Research has shown that compounds structurally similar to N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(diethylamino)benzamide, particularly those incorporating thiazole as a π-bridge and cyanoacrylic acid or rhodanine acetic acid as electron acceptors, exhibit significant light-harvesting capabilities. These compounds have been synthesized and utilized in dye-sensitized solar cells, demonstrating improved photovoltaic performance compared to similar sensitizers. This suggests potential applications of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(diethylamino)benzamide derivatives in enhancing the efficiency of photovoltaic devices (Liang Han et al., 2015).

Antimicrobial Agents

The compound and its derivatives have been investigated for their potential as antimicrobial agents. A series of derivatives have been synthesized and tested against various bacterial and fungal strains, with some molecules exhibiting potent activity against pathogenic strains. This indicates the potential for developing new antimicrobial agents based on this compound, which could be more effective than existing drugs (D. Bikobo et al., 2017).

Anticancer Evaluation

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(diethylamino)benzamide derivatives have been designed, synthesized, and evaluated for their anticancer activity against various cancer cell lines. Some derivatives have shown moderate to excellent anticancer activity, suggesting their potential as therapeutic agents in cancer treatment. This highlights the importance of further research and development in this area to identify compounds with higher efficacy and specificity for cancer cells (B. Ravinaik et al., 2021).

Fluorescence and Photophysical Properties

The compound's framework has been utilized in the synthesis of fluorescent derivatives, which were studied for their photophysical properties. These derivatives show promising applications in the development of new fluorescent materials with potential uses in sensing, imaging, and light-emitting devices. The effects of solvent polarity on absorption-emission properties and thermal stability up to 200°C have been explored, demonstrating the versatility of these compounds (Vikas Padalkar et al., 2011).

Mechanism of Action

Mode of Action

These compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species, and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

Future Directions

The molecular docking study demonstrated that compounds d1, d2, d3, d6 and d7 displayed good docking score within binding pocket of the selected PDB ID (1JIJ, 4WMZ and 3ERT) and has the potential to be used as lead compounds for rational drug designing . This suggests that these compounds and their derivatives could be further explored for their potential in various fields of research and industry.

properties

IUPAC Name

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(diethylamino)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4OS/c1-3-25(4-2)18-11-9-17(10-12-18)20(26)24-21-23-19(14-27-21)16-7-5-15(13-22)6-8-16/h5-12,14H,3-4H2,1-2H3,(H,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWAZKBGXYZXSCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(diethylamino)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.